3-Ethyl-5-methylphenol 3-Ethyl-5-methylphenol 3-Ethyl-5-methylphenol, also known as 5-ethyl-m-cresol or m-cresol, 5-ethyl- (8ci), belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 3-Ethyl-5-methylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, 3-ethyl-5-methylphenol can be found in cereals and cereal products. This makes 3-ethyl-5-methylphenol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 698-71-5
VCID: VC0516058
InChI: InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3
SMILES: CCC1=CC(=CC(=C1)C)O
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

3-Ethyl-5-methylphenol

CAS No.: 698-71-5

Cat. No.: VC0516058

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Ethyl-5-methylphenol - 698-71-5

Specification

CAS No. 698-71-5
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 3-ethyl-5-methylphenol
Standard InChI InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3
Standard InChI Key XTCHLXABLZQNNN-UHFFFAOYSA-N
SMILES CCC1=CC(=CC(=C1)C)O
Canonical SMILES CCC1=CC(=CC(=C1)C)O
Appearance Solid powder
Boiling Point 235.7 °C
Melting Point 51.6 °C
54°C

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

3-Ethyl-5-methylphenol belongs to the class of meta-cresols, featuring a benzene ring with substituents at the 1, 3, and 5 positions. The hydroxyl group occupies position 1, while methyl and ethyl groups are located at positions 3 and 5, respectively. This arrangement is confirmed by its SMILES notation CCC1=CC(O)=CC(C)=C1\text{CCC1=CC(O)=CC(C)=C1} and InChI identifier InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3\text{InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3} . The molecular structure is further validated by its IUPAC name, 3-ethyl-5-methylphenol, which reflects the positions of its substituents .

Spectral and Computational Data

The compound’s monoisotopic molecular weight is 136.0888 g/mol, and its predicted Collision Cross Section (CCS) values provide insights into its behavior in mass spectrometry analyses . Computational models suggest a planar aromatic system with moderate polarity due to the hydroxyl group, influencing its solubility and reactivity.

Physicochemical Properties

Thermal and Physical Constants

3-Ethyl-5-methylphenol exhibits a boiling point of 232.8C232.8^\circ\text{C} at standard atmospheric pressure, with an estimated density of 0.9809 g/cm30.9809\ \text{g/cm}^3 . The melting point remains undocumented in available literature, necessitating further experimental characterization.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight136.19 g/mol
Boiling Point232.8C232.8^\circ\text{C}
Density0.9809 g/cm30.9809\ \text{g/cm}^3
Flash Point103.5C103.5^\circ\text{C}

Solubility and Stability

The compound is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol and acetone. Its stability under ambient conditions is moderate, though prolonged exposure to light or oxygen may induce degradation.

Synthesis and Industrial Production

Hantzsch Synthesis Pathway

A patented method involves the Hantzsch condensation reaction, where 4-(2-aminoethoxy)acetylacetoacetate reacts with 2-chlorobenzaldehyde and an aminocrotonate ester . This multi-step process yields the dihydropyridine intermediate, which is subsequently treated with benzenesulfonic acid to form the final product .

Alternative Routes

Alternative syntheses include halogen exchange reactions, where chlorine in precursor compounds is replaced with iodine using alkali metal iodides in high-boiling alcohols like isopropanol . These methods emphasize scalability and purity, critical for pharmaceutical applications.

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H318Causes serious eye damageUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation
H400Toxic to aquatic lifePrevent environmental release

Regulatory Status

The compound is listed under EC No. 211-818-4 and UN 3077, requiring adherence to transportation regulations for environmentally hazardous substances .

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